2-bromo-N'-hydroxyethanimidamide
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Overview
Description
2-Bromo-N’-hydroxyethanimidamide is a chemical compound with the molecular formula C2H5BrN2O. It is primarily used for research purposes and has various applications in scientific studies. The compound is known for its unique structure, which includes a bromine atom, making it a valuable subject for chemical reactions and synthesis studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N’-hydroxyethanimidamide typically involves the reaction of ethanolamine with hydrobromic acid. The process includes several steps such as diazotization, reduction, purification, and salification . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for 2-Bromo-N’-hydroxyethanimidamide are not widely documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, leading to new derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups, making it versatile for synthetic applications.
Common Reagents and Conditions
Common reagents used in reactions with 2-Bromo-N’-hydroxyethanimidamide include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different brominated derivatives, while substitution reactions can produce a variety of substituted ethanimidamides .
Scientific Research Applications
2-Bromo-N’-hydroxyethanimidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and react with other molecules, leading to the desired outcomes .
Comparison with Similar Compounds
Similar Compounds
2-(3-bromophenyl)-N’-hydroxyethanimidamide: A similar compound with a bromophenyl group instead of a bromine atom.
2-Bromo-2-enal: Another brominated compound with different structural features.
Uniqueness
2-Bromo-N’-hydroxyethanimidamide is unique due to its specific structure, which includes a bromine atom directly attached to the ethanimidamide moiety. This structural feature imparts distinct reactivity and makes it valuable for various synthetic and research applications .
Properties
CAS No. |
885959-18-2 |
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Molecular Formula |
C2H5BrN2O |
Molecular Weight |
152.98 g/mol |
IUPAC Name |
2-bromo-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C2H5BrN2O/c3-1-2(4)5-6/h6H,1H2,(H2,4,5) |
InChI Key |
LJUUIGXZZALSLH-UHFFFAOYSA-N |
Isomeric SMILES |
C(/C(=N/O)/N)Br |
Canonical SMILES |
C(C(=NO)N)Br |
Origin of Product |
United States |
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